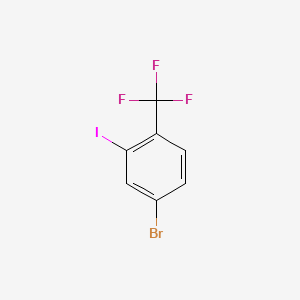

4-Bromo-2-iodo-1-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrF3I. It has a molecular weight of 350.9 g/mol . It appears as a colorless to light-red to orange liquid .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene consists of a benzene ring substituted with bromo, iodo, and trifluoromethyl groups .Physical And Chemical Properties Analysis

4-Bromo-2-iodo-1-(trifluoromethyl)benzene has a molecular weight of 350.90 g/mol. It has a XLogP3-AA value of 4.1, indicating its lipophilicity. It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 349.84149 g/mol. It has a topological polar surface area of 0 Ų. It has a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen

Halogenation and Cross-Coupling Reactions

Halogenated compounds like 4-Bromo-2-iodo-1-(trifluoromethyl)benzene are critical intermediates in organic synthesis, particularly in halogenation and cross-coupling reactions. The presence of both bromo and iodo substituents allows for diverse functionalization through various cross-coupling methodologies, enabling the synthesis of complex molecular architectures. This dual halogen presence is leveraged in the synthesis of polyalkylbenzenes and other aromatic compounds, demonstrating the compound's utility in expanding the toolbox of synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).

Trifluoromethylation

The trifluoromethyl group in 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a highly sought-after moiety in pharmaceuticals and agrochemicals due to its ability to modulate the biological activity of molecules. The synthesis of trifluoromethyl-substituted pyridines through the displacement of iodine by in situ generated (trifluoromethyl)copper demonstrates one of the compound's roles in introducing trifluoromethyl groups into aromatic systems, enhancing their pharmacokinetic properties (Cottet & Schlosser, 2002).

Lithiation and Electrophilic Substitution

The compound also serves as a precursor in selective lithiation and subsequent electrophilic substitution reactions. This process is critical for the regioselective functionalization of aromatic compounds, providing a pathway to synthesize derivatives that are otherwise challenging to obtain. Such methodologies are crucial for the development of new materials and molecules with specific electronic and structural properties (Schlosser, Porwisiak, & Mongin, 1998).

Aryne Chemistry and Functionalization

4-Bromo-2-iodo-1-(trifluoromethyl)benzene is instrumental in aryne chemistry, where its halogen substituents facilitate the generation of reactive intermediates for further functionalization. This approach is particularly valuable in synthesizing polycyclic aromatic hydrocarbons and other complex aromatic structures, broadening the scope of synthetic possibilities in organic chemistry (Schlosser & Castagnetti, 2001).

Supramolecular Chemistry

In supramolecular chemistry, the compound's halogen atoms participate in halogen...halogen interactions, contributing to the self-assembly of molecular structures. These interactions are pivotal in designing new materials with specific functionalities, such as porous materials, which have applications in catalysis, separation, and sensing (Rajput, Chernyshev, & Biradha, 2010).

Safety And Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

4-bromo-2-iodo-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFPLTAEOHMUKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678606 |

Source

|

| Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |

CAS RN |

1256945-00-2 |

Source

|

| Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)

![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)